N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide
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Overview
Description
N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b][1,3]benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that this compound can bind to targets like pantothenate synthetase, affecting the metabolic pathways of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-nitrophenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide
- N-benzyl-2-(2,4-dichlorophenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide
Uniqueness
N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-7-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
891900-50-8 |
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Molecular Formula |
C25H21N3O2S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]benzothiazole-6-carboxamide |
InChI |
InChI=1S/C25H21N3O2S/c1-27(15-17-6-4-3-5-7-17)24(29)19-10-13-22-23(14-19)31-25-26-21(16-28(22)25)18-8-11-20(30-2)12-9-18/h3-14,16H,15H2,1-2H3 |
InChI Key |
KBBFMIWUJFEIRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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